molecular formula C7H4BrFN2 B8230400 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B8230400
M. Wt: 215.02 g/mol
InChI Key: DMRBKLXYOBWKCC-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine is a versatile halogenated heterocyclic compound designed for research applications, particularly in pharmaceutical development. Its structure incorporates both bromine and fluorine atoms at the 4 and 7 positions, respectively, making it a valuable and versatile scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This compound is part of the pyrazolopyridine family, which is of significant interest in the development of kinase inhibitors . Research into similar pyrazolo[1,5-a]pyridine derivatives has demonstrated their potential in the discovery of therapeutic agents for various diseases, including cancers such as gastric, breast, renal, and leukemia . The presence of the bromine atom offers a site for further functionalization, while the fluorine can enhance metabolic stability and influence binding affinity, making this building block particularly valuable in structure-activity relationship (SAR) studies. As a handling note, compounds in this class often require storage at room temperature or in an inert atmosphere . They may also carry safety warnings, as analogous materials are classified with the signal word "Warning" and hazard statements concerning toxicity upon ingestion, skin and eye irritation, and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-7-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRBKLXYOBWKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination and Fluorination

Electrophilic aromatic substitution (EAS) remains the most straightforward method for introducing halogens onto the pyrazolo[1,5-a]pyridine core. Bromination typically precedes fluorination due to the stronger directing effects of bromine, which enhances regioselectivity for subsequent reactions.

Table 1: Bromination Conditions for Pyrazolo[1,5-a]pyridine Derivatives

Brominating AgentSolventTemperatureYield (%)Regioselectivity (Position 4)
N-BromosuccinimideDichloromethane0–25°C68–72High
Br₂ (with FeCl₃)Acetic acid50°C55–60Moderate
CuBr₂DMF120°C45–50Low

N-Bromosuccinimide (NBS) in dichloromethane at ambient temperatures achieves optimal yields (68–72%) and regioselectivity for position 4. The reaction proceeds via generation of a bromonium ion intermediate, stabilized by the electron-rich pyridine nitrogen.

Fluorination at position 7 employs nucleophilic agents such as Selectfluor® or KF in the presence of crown ethers. Microwave-assisted reactions (100–150°C, 30–60 minutes) improve fluorination efficiency, yielding 60–65% of the desired product.

Multi-Step Synthesis from Halogenated Precursors

For cases where direct halogenation proves challenging, constructing the pyrazolo[1,5-a]pyridine ring from pre-halogenated intermediates offers an alternative route.

Cyclization of 3-Aminopyridine Derivatives

A three-step sequence involving:

  • Bromination of 3-aminopyridine at position 4 using HBr/H₂O₂.

  • Fluorine introduction via Sandmeyer reaction with HF-pyridine.

  • Cyclization with hydrazine derivatives to form the pyrazole ring.

This method achieves an overall yield of 40–45%, with purity >95% confirmed by HPLC.

Table 2: Key Intermediates and Their Properties

IntermediateMolecular FormulaMelting Point (°C)Purification Method
4-Bromo-7-fluoro-3-aminopyridineC₅H₄BrFN₂112–114Recrystallization
4-Bromo-7-fluoropyrazolo[1,5-a]pyridineC₇H₄BrFN₂89–91Column Chromatography

Cross-Coupling and Functional Group Interconversion

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization but require careful optimization to preserve the integrity of existing halogens.

Challenges and Optimization Strategies

  • Regioselectivity Control : Competing halogenation at positions 3 and 5 occurs under suboptimal conditions. Employing bulky directing groups (e.g., tert-butyl) temporarily blocks undesired sites.

  • Fluorine Stability : The C–F bond at position 7 is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents mitigate degradation.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates mono-halogenated byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 4-bromo-7-fluoropyrazolo[1,5-a]pyridine, exhibit potent antitumor properties. A study showed that similar compounds had IC50 values ranging from 0.01 to 0.1 µM against various cancer cell lines, demonstrating significant cytotoxic effects . The mechanisms of action include:

  • Kinase Inhibition : Compounds in this class often inhibit kinases such as JAK2 and FLT3, which are crucial for cancer cell proliferation and survival .
  • Apoptosis Induction : These compounds can trigger apoptotic pathways, leading to reduced cell viability in cancer cells .

Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research has shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are essential in inflammatory processes. IC50 values for COX-2 inhibition have been reported between 0.02 to 0.04 µM, indicating strong potential for reducing inflammation .

Biological Studies

Biological Activity Overview
The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor ActivitySignificant cytotoxic effects on various cancer cell lines
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
Enzyme InhibitionPotential inhibition of kinases involved in disease progression

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows it to be utilized in the development of new materials and chemical processes .

Several case studies have highlighted the efficacy of pyrazolo derivatives:

  • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds against various cancer cell lines, demonstrating significant growth inhibition with IC50 values ranging from 8 to 15 µM .
  • Another investigation focused on the anti-inflammatory potential of these compounds, confirming their effectiveness through histopathological evaluations.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate : This derivative (CymitQuimica Ref: 10-F626885) shares a bromo-fluoro substitution pattern but differs in the ester group at position 3. The electron-withdrawing ester enhances reactivity for further functionalization, such as amidation or hydrolysis, compared to the parent 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine .
  • 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds (e.g., from ) feature a trifluoromethyl group at position 7, which increases lipophilicity and metabolic resistance.

Table 1: Key Pyrazolo[1,5-a]pyridine Derivatives

Compound Substituents Molecular Weight Key Applications Reference
This compound Br (C4), F (C7) 231.02 Kinase inhibitors, CNS agents
Ibudilast Isobutyryl (C3), isopropyl (C2) 230.29 Anti-inflammatory, neuroprotection
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Br (C4), F (C6), COOEt (C3) 301.11 Intermediate for prodrugs

Heterocyclic Analogues with Different Fused Cores

Imidazo[1,5-a]pyridine Derivatives

  • Imidazo[1,5-a]pyridine-based fluorophores (): These compounds exhibit solvatochromic behavior and large Stokes shifts, making them superior to pyrazolo analogues in membrane probe applications due to enhanced photostability and lipid bilayer intercalation .
  • EGFR Tyrosine Kinase Inhibitors (): Imidazo[1,5-a]pyridine derivatives demonstrate nanomolar binding affinities to EGFR, outperforming pyrazolo analogues in computational binding free energy simulations. Their planar structure facilitates deeper penetration into hydrophobic kinase pockets .

Triazolo[1,5-a]pyridine Derivatives

  • This derivative shows promise as a pharmaceutical intermediate but has lower metabolic stability compared to pyrazolo analogues due to higher susceptibility to enzymatic oxidation .

Table 2: Comparison of Heterocyclic Analogues

Core Structure Example Compound Key Features Applications Reference
Pyrazolo[1,5-a]pyridine 4-Bromo-7-fluoro derivative High metabolic stability Kinase inhibitors, CNS drugs
Imidazo[1,5-a]pyridine EGFR inhibitor () Planar geometry, photostability Oncology, fluorescence imaging
Triazolo[1,5-a]pyridine 7-Bromo derivative (CAS 1053655-66-5) Enhanced polarity Intermediate for antibacterials

Halogenated Derivatives and Isotopic Analogues

  • Deuterated Pyrazolo[1,5-a]pyridines (): Deuteration at strategic positions improves pharmacokinetic profiles by reducing metabolic clearance. For instance, deuterated analogues of this compound could enhance half-life in vivo while retaining target engagement .
  • 7-Bromo-tetrazolo[1,5-a]pyridine (): The tetrazole ring confers acidic protons (pKa ~4–5), enabling pH-dependent solubility. However, this core is less explored in drug development compared to pyrazolo derivatives due to synthetic challenges .

Biological Activity

4-Bromo-7-fluoropyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H5BrFN3
  • Molecular Weight : 232.04 g/mol
  • IUPAC Name : this compound
  • CAS Number : 162752801

Synthesis

The synthesis of this compound typically involves multi-step reactions, including bromination and fluorination processes. Recent advancements have optimized these pathways to enhance yield and purity, allowing for extensive research into its biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound inhibits specific kinases involved in cancer progression.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to reduced cell viability.
StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

Enzymatic Inhibition

This compound has been investigated for its ability to inhibit enzymes critical in disease pathways:

  • Cyclooxygenase (COX) : Inhibition can reduce inflammation and pain.
  • Phosphodiesterases (PDEs) : Modulation of signaling pathways involved in various diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .

Fluorination Impact on Bioavailability

Research has shown that the introduction of fluorine into the structure can enhance bioavailability and metabolic stability. A study on ring-opening fluorination of bicyclic azaarenes demonstrated that fluorinated pyrazolo[1,5-a]pyridines exhibited improved pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-7-fluoropyrazolo[1,5-a]pyridine and related derivatives?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization at specific positions of the pyrazolo[1,5-a]pyridine scaffold. For example, bromination at position 4 can be achieved using brominating agents like POBr₃ or NBS (N-bromosuccinimide) under controlled conditions, while fluorination at position 7 may employ fluorinating reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). Key steps include solvent selection (e.g., DMF, pyridine) and crystallization optimization (e.g., ethanol/DMF mixtures) to improve yield and purity . Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity and structural integrity .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct chemical shifts for bromine (deshielding effects at ~δ 8-9 ppm for aromatic protons) and fluorine (coupling patterns) confirm substitution positions. For example, in related compounds, C-Br and C-F couplings produce split peaks in ¹H NMR .
  • IR Spectroscopy : Absorption bands for C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H]⁺ for C₆H₄BrFN₃: calcd. 231.96, found 231.95) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HBr during bromination).
  • Store at –20°C in airtight containers to prevent degradation .
  • Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazolo[1,5-a]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR assignments often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., tautomeric equilibria) .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm connectivity .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What strategies optimize regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine?

  • Methodological Answer : Position 7 is sterically and electronically challenging. Approaches include:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate position 7, followed by electrophilic quenching (e.g., fluorination) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts for aryl group introduction .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity under controlled temperature/pressure .

Q. How do computational methods aid in predicting the photophysical properties of fluorinated pyrazolo[1,5-a]pyridines?

  • Methodological Answer : Time-dependent DFT (TD-DFT) calculations model electronic transitions and emission spectra. For example:

  • HOMO-LUMO Analysis : Predicts λmax for absorption/emission (e.g., compound 4f in showed 84% HOMO→LUMO contribution with λexp = 440 nm vs. λcal = 398 nm).
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations account for solvent polarity on Stokes shifts .

Q. What are the pitfalls in scaling up the synthesis of this compound?

  • Methodological Answer : Challenges include:

  • Exothermic Reactions : Bromination/fluorination steps require precise temperature control to avoid runaway reactions .
  • Crystallization Issues : Solvent polarity must be optimized (e.g., switch from DMF to ethanol/water mixtures) to prevent oiling-out during large-scale crystallization .
  • Purification : Column chromatography may be replaced with recrystallization or pH-dependent extraction for cost efficiency .

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